molecular formula C12H17ClN2O3 B1382695 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride CAS No. 1881330-69-3

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride

Cat. No.: B1382695
CAS No.: 1881330-69-3
M. Wt: 272.73 g/mol
InChI Key: ODDMBLGPMHDIOF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride: is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features an aminomethyl group and a 4-ethoxyphenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. This reaction often requires the use of a base, such as sodium hydroxide, and is carried out under reflux conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride.

    Attachment of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated phenyl compound with an ethoxide ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring, altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.

    Pathways Involved: The inhibition of protein synthesis disrupts essential cellular processes, ultimately resulting in the bactericidal effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.

Uniqueness

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its aminomethyl and 4-ethoxyphenyl groups contribute to its unique reactivity and biological activity, distinguishing it from other oxazolidinones.

Properties

IUPAC Name

5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-2-16-10-5-3-9(4-6-10)14-8-11(7-13)17-12(14)15;/h3-6,11H,2,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDMBLGPMHDIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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